molecular formula C36H58O10 B162209 kaji-ichigoside F1 CAS No. 95298-47-8

kaji-ichigoside F1

Cat. No. B162209
CAS RN: 95298-47-8
M. Wt: 650.8 g/mol
InChI Key: MLKQAGPAYHTNQQ-FUZXVMJXSA-N
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Description

Kaji-ichigoside F1 is an anti-inflammatory and analgesic compound found in rodents . It has been shown to reduce paw swelling and protect mouse liver cells . It is a natural oleanane-type triterpenoid saponin and is the main active constituent from Rosa roxburghii . This plant is used as a Miao ethnic medicine in the southwest regions of China, particularly in Guizhou Province, to prevent and treat dyspepsia, dysentery, hypoimmunity, and neurasthenia .


Chemical Reactions Analysis

Kaji-ichigoside F1 has been shown to have a neuroprotective effect against N-methyl-D-aspartate (NMDA)-induced neurotoxicity . It effectively improved cellular viability, inhibited the release of lactate dehydrogenase (LDH), and reduced cell apoptosis .

properties

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,2R,4aS,6aR,6aS,6bR,8aR,10S,11R,12aR,14bS)-1,10,11-trihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H58O10/c1-18-10-13-36(30(43)46-29-26(41)25(40)24(39)21(17-37)45-29)15-14-33(5)19(27(36)35(18,7)44)8-9-23-32(4)16-20(38)28(42)31(2,3)22(32)11-12-34(23,33)6/h8,18,20-29,37-42,44H,9-17H2,1-7H3/t18-,20-,21-,22+,23-,24-,25+,26-,27-,28-,29+,32+,33-,34-,35-,36+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLKQAGPAYHTNQQ-FUZXVMJXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C2C1(C)O)C)C(=O)OC6C(C(C(C(O6)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@H]([C@H](C5(C)C)O)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H58O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201316292
Record name Kajiichigoside F1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201316292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

650.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

kaji-ichigoside F1

CAS RN

95298-47-8
Record name Kajiichigoside F1
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95298-47-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Kajiichigoside F1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201316292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
128
Citations
C Shi, L Zhan, Y Wu, Z Li, J Li, Y Li, J Wei… - … Medicine and Cellular …, 2020 - hindawi.com
… inhibited the regulatory effects of Kaji-ichigoside F1 and Rosamultin on the above … Kajiichigoside F1 but enhanced the regulatory effects of Rosamultin. In conclusion, Kaji-ichigoside F1 …
Number of citations: 16 www.hindawi.com
F Chen, L Wang, F Jin, L Li, T Wang, M Gao… - International Journal of …, 2022 - mdpi.com
Kaji-ichigoside F1 (KF1), a natural oleanane-type triterpenoid saponin, is the main active constituent from Rosa roxburghii. In the southwest regions of China, particularly in Guizhou …
Number of citations: 1 www.mdpi.com
W Cui, X Fan, N Wang, Z Zhang… - Natural Product …, 2020 - journals.sagepub.com
… at the retention regions of kaji-ichigoside F1 (2.10 minutes) and IS (… kaji-ichigoside F1 to IS vs the concentrations of the calibration standards. The linear regression of kaji-ichigoside F1 …
Number of citations: 1 journals.sagepub.com
Q Zeng, S Du, Y Xu, F Yang, L Wu, N Wang… - … Medicine and Cellular …, 2022 - hindawi.com
… significantly increased in the Kaji-ichigoside F1 intervention group (P … The second major finding was that Kaji-ichigoside F1 can … for further understanding of Kaji-ichigoside F1, a natural …
Number of citations: 7 www.hindawi.com
X Fan, L Bai, L Lin, D Liao, Y Gong… - Journal of …, 2020 - Wiley Online Library
… So, euscaphic acid was selected as the internal reference substance and the relative correction factors of rosamutin, kaji-ichigoside F1, myrianthic acid, euscaphic acid, and tormentic …
MY Kim, TJ Rhim, SC Lim, HJ Park - Natural Product Sciences, 2015 - koreascience.kr
… Six triterpenoids including tormentic acid, euscaphic acid, 23-hydroxytormentic acid, coreanoside F1, kaji-ichigoside F1 and niga-ichigoside F1 were used for standard compounds. …
Number of citations: 1 koreascience.kr
T Morikawa, K Ninomiya, K Imura, T Yamaguchi… - Phytochemistry, 2014 - Elsevier
… Among these four triterpenes, potentillanoside A, rosamutin, and kaji-ichigoside F1 exhibited in vivo hepatoprotective effects at doses of 50–100 mg/kg, po The mode of action was …
Number of citations: 69 www.sciencedirect.com
Y Wu, J Wei, Y Yu, F Chen, X Li, Y Li, J Li, L Li… - Analytical …, 2019 - pubs.rsc.org
… Fortunately, kaji-ichigoside F1, a diastereomer of rosamultin, was readily … and kaji-ichigoside F1 are shown in Fig. 1. The similarity in structure between rosamultin and kaji-ichigoside F1 …
Number of citations: 4 pubs.rsc.org
HJ Jung, JH Nam, J Choi, KT Lee… - Biological and …, 2005 - jstage.jst.go.jp
… Repeated chromatography of the EtOAc extract on both silica gel and octadecylsilane columns led to the isolation of kaji-ichigoside F1 (1, euscaphic acid 28-O-glucoside) and …
Number of citations: 98 www.jstage.jst.go.jp
Y Xu, Q Zeng, B Sun, S Wei, Q Wang… - Oxidative Medicine and …, 2022 - hindawi.com
… active compounds, such as triterpenoids (the main ingredient is Kaji-ichigoside F1, and each gram of RRT contains about 0.176~0.183 mg of Kaji-ichigoside F1) and flavonoids [15]. Our …
Number of citations: 14 www.hindawi.com

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